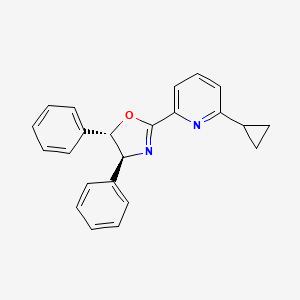

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by two phenyl groups at the 4 and 5 positions of the dihydrooxazole ring and a 6-cyclopropyl-substituted pyridinyl moiety at position 2. Its molecular formula is C23H20N2O, with a molecular weight of 340.42 g/mol. The compound’s stereochemistry (4S,5S) creates a defined chiral environment, making it valuable in asymmetric catalysis, particularly in reactions requiring enantioselective induction .

Properties

IUPAC Name |

(4S,5S)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFIGMWTXXEXPF-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction between a cyclopropylpyridine derivative and a diphenyl-substituted carbonyl compound. This intermediate is then subjected to cyclization using reagents such as phosphorus oxychloride or other cyclizing agents to form the oxazole ring.

Industrial Production Methods

Industrial production of (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, resulting in the desired biological effects. Detailed studies on its binding interactions and pathway modulation are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences, physical properties, and applications of the target compound and its analogs:

Key Research Findings

Steric and Electronic Effects :

- The cyclopropyl group in the target compound provides moderate steric hindrance, balancing substrate accessibility and enantioselectivity in catalysis. In contrast, the tert-butoxycarbonyl group in trans-2h lacks aromaticity, reducing its utility in metal coordination but enhancing crystallinity .

- The trifluoromethyl substituent () introduces strong electron-withdrawing effects, favoring reactions involving electrophilic intermediates .

Stereochemical Influence :

- The (4S,5S) configuration of the target compound creates a distinct chiral pocket, critical for high enantiomeric excess (ee) in asymmetric hydrogenation. Its (4R,5S) stereoisomer () shows divergent selectivity, underscoring the importance of absolute configuration .

Applications in Catalysis: PHOX ligands (–17) integrate phosphine moieties, enabling robust coordination to metals like palladium and rhodium. These ligands outperform simpler oxazolines in reactions such as Heck couplings .

Comparative Performance :

- The target compound’s 6-cyclopropylpyridinyl group offers a compromise between the steric bulk of dicyclopentylmethyl and the electronic neutrality of methyl substituents. This balance makes it versatile in diverse catalytic systems .

Biological Activity

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activity, receptor interactions, and other pharmacological effects based on recent research findings.

- Molecular Formula : C23H20N2O

- Molecular Weight : 340.42 g/mol

- CAS Number : 2828438-62-4

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies, which have demonstrated various pharmacological effects. Below are key findings from recent studies:

Anticancer Activity

Research indicates that derivatives of oxazoles, including (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, exhibit cytotoxic effects against several cancer cell lines. A notable study evaluated the compound's efficacy against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).

| Cell Line | CC50 (µM) | Comparison with Reference Drugs |

|---|---|---|

| A549 | 58.4 | Stronger than fluorouracil (CC50 = 381.2 µM) |

| MCF7 | 47.2 | Comparable to cisplatin (CC50 = 47.2 µM) |

| HT29 | 58.4 | More potent than reference drugs |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

The proposed mechanism of action for this compound involves the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. For instance, it has been shown to modulate the activity of various kinases and apoptotic pathways.

- Inhibition of VEGFR-2 : The compound has demonstrated potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

- Pro-apoptotic Activity : Studies suggest that it induces apoptosis in cancer cells by activating caspase cascades and inhibiting anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the biological activity of oxazole derivatives:

- Study on Cytotoxicity : A series of oxazolo[5,4-d]pyrimidine derivatives were synthesized and tested for their cytotoxic properties against various cancer cell lines. The most active derivative showed a CC50 value significantly lower than that of standard chemotherapeutics.

- Receptor Binding Studies : Research involving receptor binding assays indicated that the compound exhibited high affinity for certain receptors involved in tumor progression, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.